molecular formula C10H8BrNO B6162929 7-bromo-1-methyl-1,4-dihydroquinolin-4-one CAS No. 1616473-25-6

7-bromo-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B6162929
CAS No.: 1616473-25-6
M. Wt: 238.1
InChI Key:
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Description

7-Bromo-1-methyl-1,4-dihydroquinolin-4-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 1st position, exhibits unique chemical properties that make it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1-methyl-1,4-dihydroquinolin-4-one typically involves the reaction of 7-bromoquinoline with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into 1,4-dihydroquinoline derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 1,4-dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-1-methyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-bromo-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    7-Bromoquinoline: Lacks the methyl group at the 1st position, resulting in different chemical properties.

    1-Methylquinoline: Lacks the bromine atom at the 7th position, affecting its reactivity and biological activity.

    4-Hydroxyquinoline: Contains a hydroxyl group at the 4th position, leading to different pharmacological properties.

Uniqueness: 7-Bromo-1-methyl-1,4-dihydroquinolin-4-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1-methyl-1,4-dihydroquinolin-4-one involves the bromination of 1-methyl-1,4-dihydroquinolin-4-one using a brominating agent.", "Starting Materials": [ "1-methyl-1,4-dihydroquinolin-4-one", "Brominating agent (e.g. N-bromosuccinimide, bromine in acetic acid)" ], "Reaction": [ "Dissolve 1-methyl-1,4-dihydroquinolin-4-one in a suitable solvent (e.g. chloroform, dichloromethane)", "Add the brominating agent slowly to the reaction mixture with stirring at a low temperature (e.g. 0-5°C)", "Allow the reaction to proceed for a suitable amount of time (e.g. 1-2 hours)", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bisulfite, sodium thiosulfate)", "Extract the product using a suitable solvent (e.g. ethyl acetate, dichloromethane)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the crude product", "Purify the product using column chromatography or recrystallization" ] }

CAS No.

1616473-25-6

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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